molecular formula C23H25N5 B2623421 11-(4-(2-methylallyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile CAS No. 305333-81-7

11-(4-(2-methylallyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile

Cat. No.: B2623421
CAS No.: 305333-81-7
M. Wt: 371.488
InChI Key: SQUKLCGQNKOEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-(2-methylallyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the functionalization of imidazo[1,2-a]pyridines via radical reactions can lead to the formation of diverse derivatives with potential biological activities .

Scientific Research Applications

11-(4-(2-methylallyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile has significant applications in scientific research, particularly in medicinal chemistry. It is used in the development of new drugs due to its potential therapeutic properties. The compound’s imidazo[1,2-a]pyridine scaffold is valuable for designing molecules with anti-tuberculosis, anti-cancer, and anti-inflammatory activities . Additionally, it is used in the synthesis of deep-blue emitters for organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 11-(4-(2-methylallyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, imidazo[1,2-a]pyridines have been shown to inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 11-(4-(2-methylallyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-b]pyridazines . These compounds share the imidazo[1,2-a] scaffold but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

16-[4-(2-methylprop-2-enyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-16(2)15-26-10-12-27(13-11-26)23-18-7-5-6-17(18)19(14-24)22-25-20-8-3-4-9-21(20)28(22)23/h3-4,8-9H,1,5-7,10-13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUKLCGQNKOEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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